molecular formula C7H4F3NO2S B15052290 6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid

6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid

Cat. No.: B15052290
M. Wt: 223.17 g/mol
InChI Key: FOCRSRIRCYORAA-UHFFFAOYSA-N
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Description

6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid is a pyridine-based carboxylic acid with a trifluoromethylsulfanyl group. This compound is known for its unique combination of a trifluoromethylsulfanyl group and a carboxylic acid functionality, making it a valuable building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid can be achieved through various methods

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyridine ring .

Scientific Research Applications

6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H4F3NO2S

Molecular Weight

223.17 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13)

InChI Key

FOCRSRIRCYORAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)SC(F)(F)F)C(=O)O

Origin of Product

United States

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